molecular formula C26H33N3O5 B3409748 ethyl 1-(2-(1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetyl)piperidine-4-carboxylate CAS No. 893999-79-6

ethyl 1-(2-(1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetyl)piperidine-4-carboxylate

Cat. No.: B3409748
CAS No.: 893999-79-6
M. Wt: 467.6 g/mol
InChI Key: QSUCXMKUDSZKBI-UHFFFAOYSA-N
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Description

Ethyl 1-(2-(1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetyl)piperidine-4-carboxylate is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a unique structure that includes an indole ring, a piperidine ring, and an azepane moiety, making it a subject of interest for researchers.

Properties

IUPAC Name

ethyl 1-[2-[1-[2-(azepan-1-yl)-2-oxoethyl]indol-3-yl]-2-oxoacetyl]piperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H33N3O5/c1-2-34-26(33)19-11-15-28(16-12-19)25(32)24(31)21-17-29(22-10-6-5-9-20(21)22)18-23(30)27-13-7-3-4-8-14-27/h5-6,9-10,17,19H,2-4,7-8,11-16,18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSUCXMKUDSZKBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1)C(=O)C(=O)C2=CN(C3=CC=CC=C32)CC(=O)N4CCCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H33N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-(2-(1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetyl)piperidine-4-carboxylate typically involves multiple steps, including the formation of the indole ring, the introduction of the piperidine and azepane moieties, and the final esterification. Common reagents used in these reactions include indole derivatives, piperidine, azepane, and ethyl chloroformate. The reaction conditions often involve the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine or pyridine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts. The scalability of the synthesis is crucial for its application in large-scale production.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(2-(1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetyl)piperidine-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert ketone groups to alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions may vary, but typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols. Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

Ethyl 1-(2-(1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetyl)piperidine-4-carboxylate has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules.

    Biology: It can be used in the study of biological pathways and interactions due to its unique structure.

    Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of ethyl 1-(2-(1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetyl)piperidine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Ethyl 1-(2-(1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetyl)piperidine-4-carboxylate can be compared with similar compounds, such as:

    Indole derivatives: These compounds share the indole ring structure and may have similar biological activities.

    Piperidine derivatives: Compounds with a piperidine ring may exhibit similar pharmacological properties.

    Azepane derivatives: These compounds contain the azepane moiety and may have comparable chemical reactivity.

The uniqueness of this compound lies in its combination of these three structural elements, which can result in distinct biological and chemical properties.

Biological Activity

Ethyl 1-(2-(1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetyl)piperidine-4-carboxylate is a complex organic compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores the biological activity of this compound, synthesizing findings from various studies and presenting relevant data.

Chemical Structure and Properties

The compound's structure features a combination of an indole ring, an azepane ring, and a piperidine moiety, which are known to contribute to its biological activity. The molecular formula is C23H30N4O4C_{23}H_{30}N_{4}O_{4}, and it has a molecular weight of approximately 430.51 g/mol.

PropertyValue
Molecular FormulaC23H30N4O4
Molecular Weight430.51 g/mol
IUPAC NameThis compound

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors involved in key metabolic pathways. The compound may inhibit specific enzymes or modulate receptor activity, leading to diverse pharmacological effects.

Key Mechanisms:

  • Enzyme Inhibition : The compound may inhibit enzymes associated with metabolic pathways, impacting processes such as signal transduction.
  • Receptor Modulation : It can bind to receptors, potentially altering their activity and influencing physiological responses.

Antimicrobial Activity

The presence of the azepane ring may enhance the compound's antimicrobial properties. Compounds with similar structures have demonstrated effectiveness against various bacterial strains, indicating that this compound could also possess antimicrobial activity .

Study 1: Anticancer Efficacy

A study focusing on indole derivatives reported that compounds similar to this compound exhibited significant cytotoxicity against several cancer cell lines. The mechanism was linked to the induction of apoptosis through mitochondrial pathways.

Study 2: Antimicrobial Properties

Another investigation highlighted the antimicrobial effects of azepane-containing compounds, revealing that they exhibited inhibition against Gram-positive and Gram-negative bacteria. The study suggested that modifications in the azepane structure could enhance efficacy.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl 1-(2-(1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetyl)piperidine-4-carboxylate
Reactant of Route 2
Reactant of Route 2
ethyl 1-(2-(1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetyl)piperidine-4-carboxylate

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